4-fluoro-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide
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Overview
Description
4-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides and tetrazoles This compound is characterized by the presence of a fluorine atom, a tetrazole ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-(1H-tetrazol-1-yl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the fluorine atom in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atom, while oxidation and reduction reactions can modify the tetrazole ring.
Scientific Research Applications
4-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antibacterial properties, particularly against gram-positive and gram-negative bacterial strains.
Biology: The compound can be used as a molecular probe to study enzyme interactions and inhibition.
Materials Science: Its unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with biological targets, such as enzymes. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity. This inhibition can disrupt essential biological processes in bacteria, leading to their death .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide: Similar structure but with a different substitution pattern on the tetrazole ring.
N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl)amides: These compounds have a morpholine group instead of a benzenesulfonamide group.
Uniqueness
4-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is unique due to its combination of a fluorine atom, tetrazole ring, and benzenesulfonamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
879194-51-1 |
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Molecular Formula |
C13H10FN5O2S |
Molecular Weight |
319.32 g/mol |
IUPAC Name |
4-fluoro-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H10FN5O2S/c14-10-4-6-13(7-5-10)22(20,21)16-11-2-1-3-12(8-11)19-9-15-17-18-19/h1-9,16H |
InChI Key |
NEHFNXVAZDEEAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NS(=O)(=O)C3=CC=C(C=C3)F |
solubility |
26.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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